
Dimethyl sebacate
Overview
Description
Dimethyl sebacate (DMS), with the chemical formula C₁₂H₂₂O₄ (CAS RN: 106-79-6), is the dimethyl ester of sebacic acid (decanedioic acid). It is synthesized via esterification of sebacic acid with methanol, often catalyzed by enzymes like lipases or chemical catalysts such as titanium butoxide . DMS is a colorless to pale yellow liquid at room temperature, with a melting point of 23.3°C and a boiling point of 158°C at 10 mmHg .
Preparation Methods
Dimethyl sebacate is typically synthesized through the esterification of sebacic acid with methanol. The process involves mixing sebacic acid with methanol in the presence of a catalyst, such as sulfuric acid or a solid acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a rectification process . Industrial production methods often use solid acid catalysts, which can be recycled, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Dimethyl sebacate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, where sebacic acid reacts with methanol.
Transesterification: This compound can react with alcohols like 2-ethylhexanol to form other esters, such as bis(2-ethylhexyl)sebacate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to sebacic acid and methanol.
Common reagents used in these reactions include methanol, sulfuric acid, and 2-ethylhexanol. The major products formed from these reactions are sebacic acid, methanol, and various sebacate esters .
Scientific Research Applications
Plasticizers
Dimethyl sebacate is primarily used as a plasticizer for various polymers, enhancing flexibility and durability. It is particularly effective in:
- Nitrocellulose
- Vinyl Resins
- Synthetic Rubber
DMS improves the processing characteristics and final properties of these materials, making it essential in the production of flexible films and coatings .
Light Stabilizers
DMS serves as a key intermediate in synthesizing hindered amine light stabilizers (HALS), which protect polymers from degradation due to UV exposure. These stabilizers are widely used in:
- Polyethylene
- Polypropylene
- Polyvinyl Chloride (PVC)
HALS derived from DMS are recognized for their superior performance and longevity compared to traditional stabilizers .
Synthesis of Advanced Materials
DMS is utilized in the development of biodegradable polymers and other advanced materials. For instance, studies have shown that it can be combined with other compounds to create polyhydroxyalkanoates, which are environmentally friendly alternatives to conventional plastics .
Solvent Properties
As a solvent, DMS is effective for various resins and rubbers. Its ability to dissolve cellulosic resins makes it valuable in the formulation of paints and coatings, where it enhances the application properties .
Use in Coatings
A case study demonstrated that incorporating this compound into automotive paints improved the flexibility and adhesion properties significantly compared to traditional formulations. The study highlighted its role in enhancing the durability of coatings under harsh environmental conditions .
Biodegradable Polymer Development
Research exploring the synthesis of biodegradable polymers using DMS indicated that when combined with 1,4-butanediol in ionic liquids, it produced materials with promising mechanical properties suitable for packaging applications . This approach addresses environmental concerns associated with conventional plastic waste.
Market Trends and Future Directions
The demand for this compound is expected to grow due to increasing regulatory pressures on phthalate-based plasticizers and a shift towards sustainable materials. Industries are exploring DMS as a safer alternative that meets performance requirements without compromising safety standards.
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Plasticizers | Nitrocellulose, Vinyl Resins | Enhanced flexibility and durability |
Light Stabilizers | HALS production | Protection against UV degradation |
Solvents | Paints, Coatings | Improved application properties |
Biodegradable Polymers | Synthesis with 1,4-BDO | Environmentally friendly alternatives |
Mechanism of Action
Dimethyl sebacate functions primarily as a plasticizer and stabilizer. As a plasticizer, it increases the plasticity and fluidity of materials, particularly synthetic polymers. In its role as a stabilizer, it helps protect surfaces and pigments from photo-degradation by deactivating free radicals . The molecular targets and pathways involved include the stabilization of polymer chains and the prevention of oxidative damage.
Comparison with Similar Compounds
Dimethyl sebacate belongs to the family of aliphatic diesters. Its properties and applications are influenced by chain length, ester group size, and structural features (e.g., aromatic vs. aliphatic). Below is a comparative analysis with structurally related compounds:
Physical and Thermal Properties
Structural Insights :
- Chain Length : Longer aliphatic chains (e.g., DMS’s C10) reduce melting points compared to shorter chains (e.g., dimethyl succinate, C4) due to decreased crystallinity .
- Aromatic vs. Aliphatic : Dimethyl terephthalate (aromatic) exhibits a significantly higher Tm (140.2°C) than DMS (23.3°C) due to rigid π-π interactions .
- Ester Group Size : Larger ester groups (e.g., diethyl sebacate) lower volatility and enhance thermal stability, making them suitable for high-temperature applications .
Research Findings and Trends
Biological Activity
Dimethyl sebacate (DMS), a diester derived from sebacic acid and methanol, is recognized for its diverse applications in various fields, including biomedicine, food technology, and material science. This article explores the biological activity of this compound, focusing on its biochemical properties, potential toxicity, biodegradability, and applications in tissue engineering.
This compound has the molecular formula and is classified as a fatty acid methyl ester. Its structure consists of two methoxy groups attached to a sebacic acid backbone, contributing to its unique properties as a plasticizer and biodegradable compound .
1. Biodegradability:
DMS is known for its biodegradability, which is crucial for environmental sustainability. Studies indicate that short-chain alkyl diesters like DMS undergo rapid biodegradation in aerobic environments, with degradation rates exceeding 95% within 28 days . This property makes it suitable for applications where environmental impact is a concern.
2. Toxicological Profile:
Toxicity assessments have shown that DMS has a favorable safety profile. In various studies involving animal models, no significant adverse reproductive or developmental effects were observed at high doses (up to 4000 mg/kg/day) during oral administration . The No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg/day, indicating its relative safety for use in consumer products .
Biological Applications
1. Tissue Engineering:
DMS has been extensively researched for its applications in tissue engineering due to its biocompatibility and mechanical properties. Poly(glycerol sebacate) (PGS), a polymer synthesized from glycerol and sebacic acid, has shown promising results in various biomedical applications. PGS exhibits non-immunogenic properties and minimal inflammatory responses when implanted in vivo . Its mechanical properties can be tailored to meet specific requirements for soft tissue regeneration, making it an ideal scaffold material for applications such as nerve and cardiac tissue engineering .
2. Drug Delivery Systems:
The incorporation of DMS into drug delivery systems has been investigated due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. The polymeric formulations utilizing DMS have demonstrated controlled release profiles, which are beneficial for therapeutic applications .
Case Studies
Case Study 1: Biocompatibility of PGS
A study evaluated the biocompatibility of PGS synthesized from DMS in Sprague-Dawley rats. The results showed that PGS scaffolds were completely degraded after 60 days with minimal fibrous capsule formation, indicating low immunogenicity and good integration with surrounding tissues .
Case Study 2: Biodegradation Rates
In vitro studies on PGS disks revealed a degradation rate of approximately 17% after immersion in phosphate-buffered saline (PBS) at 37°C over 60 days. This degradation was accelerated in vivo due to enzymatic activity, highlighting the importance of environmental conditions on polymer stability .
Summary Table of Biological Activities
Property | Observation |
---|---|
Chemical Structure | Diester (C12H22O4) |
Biodegradability | >95% degradation in 28 days |
Toxicity (NOAEL) | 500 mg/kg/day |
Applications | Tissue engineering, drug delivery |
Biocompatibility | Non-immunogenic, minimal inflammation |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing dimethyl sebacate in laboratory settings, and how can purity be verified?
- Methodological Answer : Synthesis typically involves esterification of sebacic acid with methanol under acid catalysis. Key steps include refluxing with a Dean-Stark trap for water removal (to drive the reaction) . Purity verification requires gas chromatography (GC) for quantifying residual reactants and nuclear magnetic resonance (NMR) for structural confirmation. For high-purity applications (>99%), fractional distillation or recrystallization may be necessary, with light transmittance analysis (e.g., at 425 nm) to assess clarity .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- FTIR : Identifies ester functional groups (C=O stretch ~1740 cm⁻¹, C-O stretch ~1240 cm⁻¹).
- NMR : ¹H NMR peaks at δ 3.65 ppm (methoxy groups) and δ 1.2–1.6 ppm (methylene chains) confirm structure .
- GC-MS : Detects volatile impurities; retention times should align with reference standards.
Data interpretation requires calibration against certified standards and statistical validation (e.g., triplicate runs for reproducibility) .
Q. How should researchers conduct a systematic literature review on this compound’s applications in polymer science?
- Methodological Answer : Use discipline-specific search terms (e.g., "this compound AND plasticizer," "polyester synthesis") across databases like SciFinder and PubMed. Prioritize peer-reviewed journals and gray literature (e.g., EPA reports) . Exclude non-relevant studies using criteria such as irreproducible methods or lack of physicochemical data . Document screening processes transparently to avoid bias .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role as a biodegradable plasticizer?
- Methodological Answer :
- Variables : Compare mechanical properties (e.g., tensile strength, flexibility) of polymers with/without this compound.
- Controls : Use established plasticizers (e.g., dibutyl sebacate) for benchmarking.
- Degradation Studies : Simulate environmental conditions (e.g., soil burial, UV exposure) and quantify mass loss via thermogravimetric analysis (TGA) .
Ensure sample homogeneity and report uncertainties in measurement instruments (e.g., ±2% for TGA) .
Q. How can researchers address discrepancies in reported physicochemical properties of this compound across different studies?
- Methodological Answer :
- Data Validation : Cross-check experimental conditions (e.g., temperature, solvent purity) that may affect properties like solubility or viscosity.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, highlighting outliers and methodological inconsistencies .
- Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., ASTM protocols) .
Q. What strategies mitigate interference from this compound’s byproducts in chromatographic analysis?
- Methodological Answer :
- Column Selection : Use polar stationary phases (e.g., PEG-based) to separate esters from acidic byproducts.
- Derivatization : Convert residual sebacic acid to volatile esters (e.g., with BF₃-methanol) for clearer GC peaks .
- Blank Runs : Subtract background signals from solvents/catalysts. Document detection limits (e.g., 0.1% for GC) .
Q. How can researchers ensure the reproducibility of this compound-based polymer blends in interdisciplinary studies?
- Methodological Answer :
- Detailed Protocols : Specify mixing ratios, curing times, and equipment (e.g., twin-screw extruder settings) .
- Data Sharing : Publish raw rheological data (e.g., viscosity vs. shear rate) in supplementary materials.
- Collaborative Validation : Partner with independent labs to verify results, addressing variables like humidity or batch-to-batch variation .
Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
- QSPR Models : Predict biodegradation rates using descriptors like logP (octanol-water partition coefficient) and molecular weight .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces .
Validate models against experimental data (e.g., OECD 301B biodegradation tests) .
Q. Tables for Quick Reference
Key Property | Analytical Method | Typical Value | Reference |
---|---|---|---|
Melting Point | DSC | 24–26°C | |
Density (20°C) | Pycnometer | 1.05 g/cm³ | |
LogP (Octanol-Water) | Shake-Flask Method | 4.2 ± 0.3 |
Properties
IUPAC Name |
dimethyl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUNLDAKADEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026740 | |
Record name | Dimethyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |
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Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |
Record name | Dimethyl sebacate | |
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CAS No. |
106-79-6 | |
Record name | Dimethyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-79-6 | |
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Record name | Sebacic acid dimethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106796 | |
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Record name | DIMETHYL SEBACATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9415 | |
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Record name | Decanedioic acid, 1,10-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl decanedioate | |
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Record name | Dimethyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.121 | |
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Record name | DIMETHYL SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G87745M355 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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